molecular formula C13H15BrFNO4 B8107467 (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid

货号: B8107467
分子量: 348.16 g/mol
InChI 键: GRLLJIDYFOITMD-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid” is a chiral organic compound featuring a bromo-fluorophenyl backbone, a tert-butoxycarbonyl (Boc)-protected amino group, and an acetic acid moiety. This compound is structurally designed to serve as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or enzyme-targeted therapies where stereochemical precision and functional group stability are paramount .

The Boc group enhances stability during synthetic processes by protecting the amine from unwanted reactions, while the bromo and fluoro substituents on the phenyl ring contribute to electronic and steric effects that may influence binding affinity in biological systems.

属性

IUPAC Name

(2S)-2-(2-bromo-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrFNO4/c1-13(2,3)20-12(19)16-10(11(17)18)8-5-4-7(15)6-9(8)14/h4-6,10H,1-3H3,(H,16,19)(H,17,18)/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLLJIDYFOITMD-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=C(C=C(C=C1)F)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Evans Oxazolidinone Methodology

This method employs Evans' chiral oxazolidinone to enforce stereocontrol during alkylation:

  • Imine Formation :

    • 2-Bromo-4-fluorobenzaldehyde reacts with (4S)-4-benzyl-2-oxazolidinone in the presence of TiCl₄ to form a chiral imine.

    • Reaction Conditions :

      • Solvent: Dichloromethane (DCM), 0°C, 2 h.

      • Yield: 85–90%.

  • Alkylation :

    • The imine undergoes alkylation with methyl bromoacetate using LDA (lithium diisopropylamide) as a base.

    • Key Parameters :

      • Temperature: −78°C, 1 h.

      • Stereoselectivity: >95% enantiomeric excess (ee).

  • Hydrolysis and Protection :

    • Hydrolyze the oxazolidinone with LiOH/H₂O₂ to yield (S)-2-(2-bromo-4-fluorophenyl)glycine.

    • Protect the amine with Boc anhydride in THF/NaHCO₃.

    • Yield : 70–75% after purification.

Sandmeyer Bromination of an Amino-Phenyl Precursor

Diazotization and Bromination

This route introduces bromine via a Sandmeyer reaction on a pre-formed amino-phenyl intermediate:

  • Synthesis of 2-Amino-4-fluorophenylacetic Acid :

    • Nitration of 4-fluorophenylacetic acid with HNO₃/H₂SO₄ yields 2-nitro-4-fluorophenylacetic acid.

    • Conditions : 0–5°C, 4 h; yield: 65%.

    • Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine.

  • Boc Protection :

    • Protect the α-amino group with Boc₂O in THF/NaHCO₃.

    • Yield : 90–95%.

  • Sandmeyer Bromination :

    • Diazotize the phenyl ring’s 2-amino group with NaNO₂/HCl at 0°C.

    • Treat with CuBr in HBr to replace the diazo group with bromine.

    • Reaction Data :

      ParameterValue
      Temperature0–5°C → 60°C
      Time3 h
      Yield60–65%

Suzuki-Miyaura Coupling for Phenyl Ring Construction

Boronic Acid Cross-Coupling

This method constructs the bromo-fluorophenyl moiety via palladium-catalyzed coupling:

  • Synthesis of Boronic Acid Precursor :

    • Prepare (2-((tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid via Miyaura borylation of Boc-protected 2-bromo-4-fluoroaniline.

    • Conditions : Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron, dioxane, 80°C, 12 h.

  • Coupling with Bromoacetate :

    • React the boronic acid with methyl 2-bromoacetate under Suzuki conditions.

    • Catalyst System : Pd(PPh₃)₄, K₂CO₃, THF/H₂O (3:1), 60°C, 18 h.

    • Yield : 75–80%.

  • Hydrolysis and Isolation :

    • Hydrolyze the ester with LiOH to the carboxylic acid.

    • Purify via recrystallization (EtOAc/hexane).

Comparative Analysis of Methods

Efficiency and Scalability

MethodKey AdvantageLimitationTypical Yield
Evans AuxiliaryHigh enantioselectivity (>95% ee)Multi-step, costly reagents70–75%
Sandmeyer BrominationDirect bromination, fewer stepsRequires hazardous diazotization60–65%
Suzuki CouplingModular phenyl ring constructionSensitive to boronic acid stability75–80%

Industrial Considerations

  • Continuous Flow Systems : Recent patents highlight the use of microreactors for Boc protection and Sandmeyer reactions, reducing reaction times by 50%.

  • Green Chemistry : Substituting THF with cyclopentyl methyl ether (CPME) in Boc protection improves sustainability without compromising yield .

化学反应分析

Types of Reactions

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The carboxylic acid group can participate in peptide coupling reactions to form amide bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Carbodiimides like EDCI or DCC in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products

    Substitution: Products with various nucleophiles replacing the bromine or fluorine atoms.

    Deprotection: The free amine derivative.

    Coupling: Amide-linked products when reacted with amines.

科学研究应用

Medicinal Chemistry

Pharmaceutical Development : This compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural features, particularly the bromine and fluorine substituents, contribute to its potential biological activity. Researchers are exploring its efficacy as a building block for drugs targeting specific diseases, including cancer and neurological disorders.

Case Study : In a recent study, (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid was utilized to synthesize derivatives with enhanced anti-cancer properties. The modifications of the amino acid backbone led to compounds that exhibited improved binding affinity to cancer cell receptors, demonstrating its utility in drug design .

Synthetic Organic Chemistry

Reagent in Synthesis : This compound is often used as a reagent in organic synthesis due to its ability to undergo various chemical transformations. The tert-butoxycarbonyl (Boc) group provides a protective function that can be removed under mild conditions, allowing for selective reactions at other functional groups.

Table 1: Chemical Transformations Involving this compound

Transformation TypeReaction ConditionsProduct Type
DeprotectionAcidic conditionsAmino acid
Coupling ReactionEDC/HOBt couplingPeptide
HalogenationNBS in DMFBromo derivative

Biochemical Research

Enzyme Inhibition Studies : The compound has been investigated for its potential as an enzyme inhibitor. Its structural similarity to natural substrates allows it to interact with specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.

Case Study : A study focused on the inhibition of certain proteases demonstrated that modifications to the this compound structure can lead to significant increases in inhibitory potency. This research highlights its potential role in developing therapeutic agents against diseases caused by protease activity .

Material Science

Polymer Chemistry : The compound is also being explored in polymer science for creating functionalized polymers that can be used in drug delivery systems. Its ability to form stable conjugates with polymers opens avenues for designing materials with controlled release properties.

作用机制

The mechanism of action of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid would depend on its specific application. In enzyme inhibition, for example, it might act by binding to the active site of the enzyme, thereby blocking substrate access. The presence of the Boc group can also influence its interaction with biological targets by modulating its hydrophobicity and steric properties.

相似化合物的比较

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular properties, functional groups, stereochemistry, and applications.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Backbone Functional Groups Stereochemistry Key Properties/Applications
(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid (Target) N/A C₁₃H₁₆BrFNO₄ ~330.17 (estimated) 2-Bromo-4-fluorophenyl Boc-amino, acetic acid (S) Pharmaceutical intermediate; Boc protection
(S)-2-(4-Bromophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid 1228565-84-1 C₁₃H₁₆BrNO₄ 330.17 4-Bromophenyl Boc-amino, acetic acid (S) Similar to target but lacks fluorine; lower electronegativity
2-(4-Bromo-2-fluorophenyl)acetic acid 883514-21-4 C₈H₆BrFO₂ 233.04 4-Bromo-2-fluorophenyl Acetic acid N/A Lacks Boc group; used in simpler syntheses
(S)-2-((S)-3-Bromo-4,5-dihydroisoxazol-5-yl)-2-((tert-butoxycarbonyl)amino)acetic acid N/A C₁₀H₁₄BrN₂O₅ 329.14 3-Bromo-4,5-dihydroisoxazole Boc-amino, acetic acid (S,S) Heterocyclic backbone; stereospecific bioactivity
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid 394735-65-0 C₁₃H₂₁F₂NO₄ 293.31 4,4-Difluorocyclohexyl Boc-amino, acetic acid (S) Aliphatic backbone; higher lipophilicity

Key Observations:

Substituent Effects :

  • The 2-bromo-4-fluorophenyl group in the target compound introduces steric hindrance and electronic modulation compared to the 4-bromophenyl analog (CAS 1228565-84-1). Fluorine’s electronegativity may enhance binding interactions in biological targets .
  • Compounds lacking the Boc group (e.g., 2-(4-Bromo-2-fluorophenyl)acetic acid) exhibit reduced stability in amine-involving reactions but are simpler to functionalize .

Stereochemical Influence: The (S)-configuration in the target compound and its dihydroisoxazole analog () underscores the importance of chirality in biological systems. For example, minor stereochemical changes in dihydroisoxazole derivatives significantly alter enzyme inhibition profiles .

The dihydroisoxazole backbone () introduces a heterocyclic motif, which can enhance metabolic stability compared to purely aromatic systems .

Safety and Handling :

  • Compounds with Boc protection (e.g., target compound and CAS 1228565-84-1) require careful handling due to hazards like skin irritation (H315) and respiratory sensitivity (H335) .

生物活性

(S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C13H15BrFNO4
  • Molar Mass : 348.17 g/mol
  • CAS Number : 2241594-23-8
  • Purity : Typically around 95% in commercial preparations .

The compound's structure suggests it may interact with various biological targets, particularly kinases involved in signaling pathways. Preliminary studies indicate that it could act as an inhibitor for specific kinases, which play crucial roles in cellular processes such as proliferation and apoptosis.

Inhibition of Kinases

Recent research has highlighted the compound's potential as a kinase inhibitor. For instance, it has been evaluated for its inhibitory effects on GSK-3β, a kinase implicated in numerous diseases, including cancer and neurodegenerative disorders. The compound exhibited an IC50 value of approximately 8 nM against GSK-3β, indicating potent inhibitory activity .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) have shown that the compound does not significantly reduce cell viability at concentrations up to 10 µM, suggesting a favorable safety profile for therapeutic applications . However, further studies are necessary to evaluate its long-term effects and potential toxicities.

Case Studies

  • GSK-3β Inhibition :
    • A study reported that modifications in the carboxamide moiety of similar compounds led to variable GSK-3β inhibitory activities, with optimal substitutions enhancing potency. The introduction of bulky groups was found to improve binding affinity .
  • Anti-inflammatory Activity :
    • In vitro assays indicated that this compound significantly reduced nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 microglial cells, suggesting potential anti-inflammatory properties .

Data Tables

PropertyValue
Molecular FormulaC13H15BrFNO4
Molar Mass348.17 g/mol
CAS Number2241594-23-8
GSK-3β IC508 nM
Purity95%

常见问题

Q. How can the synthesis of (S)-2-(2-Bromo-4-fluorophenyl)-2-((tert-butoxycarbonyl)amino)acetic acid be optimized to achieve high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral catalysts or chiral auxiliaries. For example, using (S)-Boc-protected amino acid precursors and coupling with 2-bromo-4-fluorophenylacetic acid derivatives under anhydrous conditions (e.g., dichloromethane as a solvent) can minimize racemization . Monitoring reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy ensures enantiomeric purity. Post-synthesis purification via recrystallization or preparative HPLC further enhances purity .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm the presence of the tert-butoxycarbonyl (Boc) group (δ ~1.4 ppm for tert-butyl protons) and aromatic protons from the bromo-fluorophenyl moiety (δ ~7.2–7.8 ppm) .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch of Boc group) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., C₁₃H₁₄BrFNO₄ requires m/z ≈ 362.01) .

Q. How do common impurities arise during synthesis, and how can they be mitigated?

  • Methodological Answer :
  • Impurity Sources :
  • De-Boc products: Acidic conditions or prolonged storage may cleave the Boc group.
  • Racemization: High temperatures during coupling steps.
  • Mitigation :
    Use mild deprotection conditions (e.g., TFA in DCM at 0°C) and monitor pH. Optimize reaction time/temperature to prevent racemization .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to target receptors (e.g., enzymes in antibiotic synthesis)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with active sites. For example, the bromo-fluorophenyl group may engage in halogen bonding with residues like Tyr or His in β-lactamases . Free energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .

Q. What strategies resolve contradictions in observed biological activity across different studies?

  • Methodological Answer :
  • Step 1 : Validate assay conditions (e.g., pH, ionic strength) to ensure reproducibility.
  • Step 2 : Compare stereochemical configurations—(S) vs. (R) enantiomers may exhibit divergent activities (e.g., (R)-enantiomers of similar compounds show 10x lower IC₅₀ against bacterial targets) .
  • Step 3 : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and identify false positives from aggregation artifacts .

Q. How can the stability of this compound under physiological conditions be evaluated for in vivo studies?

  • Methodological Answer :
  • Simulated Biological Fluids : Incubate the compound in PBS (pH 7.4) or human serum at 37°C. Monitor degradation via LC-MS over 24–72 hours.
  • Metabolite Identification : Use liver microsomes or S9 fractions to detect phase I/II metabolites. For example, oxidative dehalogenation of the bromine substituent may occur .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。